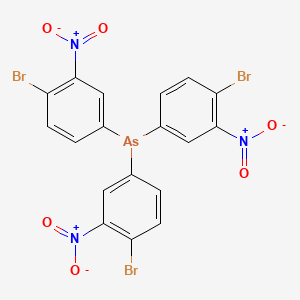
Tris(4-bromo-3-nitrophenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-bromo-3-nitrophenyl)arsane is a chemical compound with the molecular formula C18H9AsBr3N3O6. It is characterized by the presence of three bromine atoms, three nitro groups, and an arsenic atom bonded to a phenyl ring. This compound is notable for its complex structure, which includes multiple aromatic bonds and nitro groups .
Preparation Methods
The synthesis of Tris(4-bromo-3-nitrophenyl)arsane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Tris(4-bromo-3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(4-bromo-3-nitrophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Tris(4-bromo-3-nitrophenyl)arsane exerts its effects is primarily through its interactions with other molecules. The presence of nitro and bromine groups allows it to participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with metals and other organic molecules is of particular interest.
Comparison with Similar Compounds
Tris(4-bromo-3-nitrophenyl)arsane can be compared with other similar compounds, such as:
Tris(4-chloro-3-nitrophenyl)arsane: Similar structure but with chlorine atoms instead of bromine.
Tris(4-bromo-3-aminophenyl)arsane: Similar structure but with amino groups instead of nitro groups.
The uniqueness of this compound lies in its specific combination of bromine and nitro groups, which confer distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
6306-92-9 |
|---|---|
Molecular Formula |
C18H9AsBr3N3O6 |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
tris(4-bromo-3-nitrophenyl)arsane |
InChI |
InChI=1S/C18H9AsBr3N3O6/c20-13-4-1-10(7-16(13)23(26)27)19(11-2-5-14(21)17(8-11)24(28)29)12-3-6-15(22)18(9-12)25(30)31/h1-9H |
InChI Key |
MHKDTHACUCXAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC(=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)


![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)

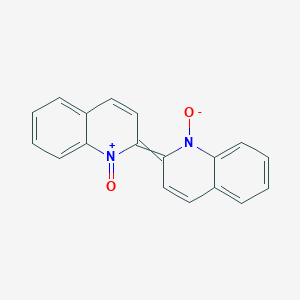
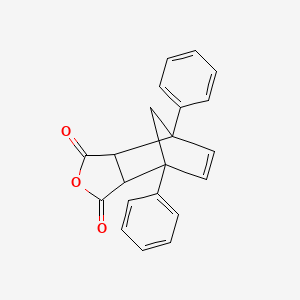
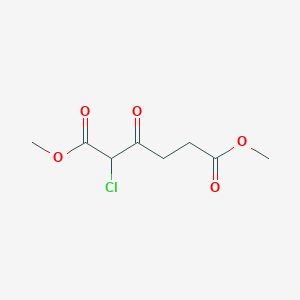
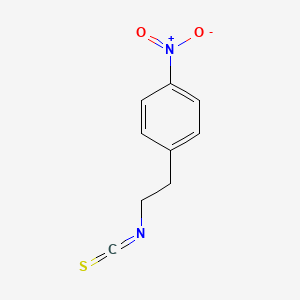
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

